3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities and are often used as core structures in drug development . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization . The reaction conditions often require a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . Microwave-assisted synthesis has also been explored to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole core .
Scientific Research Applications
3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with signal transduction pathways and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
Clemizole hydrochloride: A benzimidazole derivative with similar structural features.
1-(2-chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine: Another compound with a benzimidazole core.
Uniqueness
3-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its specific substitution pattern and the presence of both pyrimido and benzimidazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14ClN3O |
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Molecular Weight |
323.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C18H14ClN3O/c1-11-14(10-12-5-4-6-13(19)9-12)17(23)22-16-8-3-2-7-15(16)21-18(22)20-11/h2-9H,10H2,1H3,(H,20,21) |
InChI Key |
NZFZXKINNHNPJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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